molecular formula C25H28N6O2 B2815441 3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 878430-90-1

3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2815441
CAS No.: 878430-90-1
M. Wt: 444.539
InChI Key: FMSNXOABFCRVFQ-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the 2-methylprop-2-enyl group: This step involves alkylation reactions using suitable alkyl halides.

    Attachment of the naphthalen-1-ylmethyl group: This is typically done through nucleophilic substitution reactions.

    Final assembly: The final step involves the coupling of the piperazine moiety to the purine core, often using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(benzyl)piperazin-1-yl]purine-2,6-dione
  • 3-Methyl-7-(2-methylprop-2-enyl)-8-[4-(phenylmethyl)piperazin-1-yl]purine-2,6-dione

Uniqueness

3-methyl-7-(2-methylprop-2-en-1-yl)-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-17(2)15-31-21-22(28(3)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)16-19-9-6-8-18-7-4-5-10-20(18)19/h4-10H,1,11-16H2,2-3H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNXOABFCRVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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